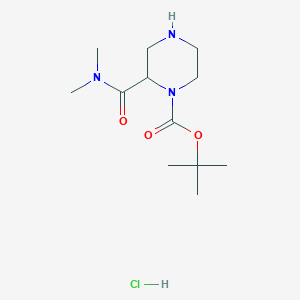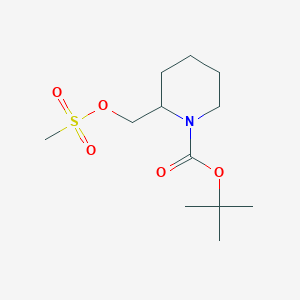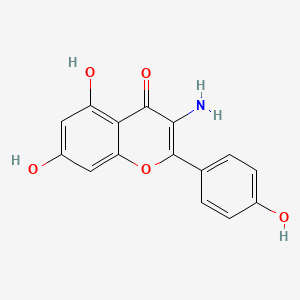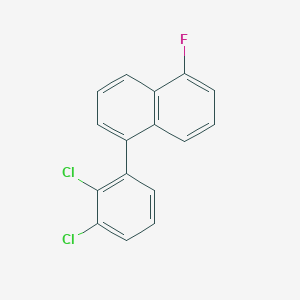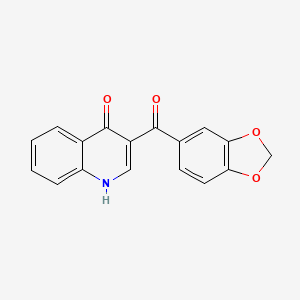
3-(Dimethylamino)-1-(1h-indol-3-yl)-2-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-1-(1h-indol-3-yl)-2-phenylpropan-1-one is a complex organic compound that features an indole ring, a dimethylamino group, and a phenylpropanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(1h-indol-3-yl)-2-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . This method can be further optimized by using N-trifluoroacetyl enehydrazines as substrates, allowing for milder reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted one-pot Heck isomerization-Fischer indolization sequences has also been reported for efficient preparation of polyfunctional indoles .
化学反応の分析
Types of Reactions
3-(Dimethylamino)-1-(1h-indol-3-yl)-2-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The indole ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
科学的研究の応用
3-(Dimethylamino)-1-(1h-indol-3-yl)-2-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(Dimethylamino)-1-(1h-indol-3-yl)-2-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The dimethylamino group may also play a role in enhancing its binding affinity to these targets.
類似化合物との比較
Similar Compounds
1H-Indole-3-propanal: Shares the indole ring structure but differs in the side chain composition.
N-(1H-Indol-3-ylacetyl)alanine: Another indole derivative with an acyl-amino acid structure.
Uniqueness
3-(Dimethylamino)-1-(1h-indol-3-yl)-2-phenylpropan-1-one is unique due to the presence of the dimethylamino group and the phenylpropanone moiety, which confer distinct chemical and biological properties compared to other indole derivatives.
特性
CAS番号 |
40281-34-3 |
|---|---|
分子式 |
C19H20N2O |
分子量 |
292.4 g/mol |
IUPAC名 |
3-(dimethylamino)-1-(1H-indol-3-yl)-2-phenylpropan-1-one |
InChI |
InChI=1S/C19H20N2O/c1-21(2)13-17(14-8-4-3-5-9-14)19(22)16-12-20-18-11-7-6-10-15(16)18/h3-12,17,20H,13H2,1-2H3 |
InChIキー |
NFLGRPGGSIWLGW-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC(C1=CC=CC=C1)C(=O)C2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


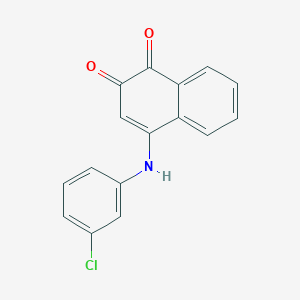

![4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide](/img/structure/B15063508.png)
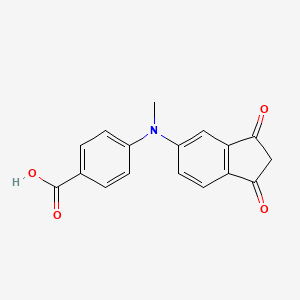
![1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol](/img/structure/B15063530.png)
![1-Ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2(1H)-one](/img/structure/B15063532.png)

